molecular formula C9H6F4O2 B14863519 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid

2,3-Difluoro-5-(difluoromethyl)phenylacetic acid

Cat. No.: B14863519
M. Wt: 222.14 g/mol
InChI Key: QVJVMVAMKQBQAV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(difluoromethyl)phenylacetic acid is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical stabilized by the benzene and fluorine groups . This radical then reacts with alkenes or imines to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative decarboxylation reactions, utilizing robust and scalable reagents and conditions. The process is designed to ensure high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenylacetic acids .

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid is unique due to its multiple fluorine atoms, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are highly desirable .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-[5-(difluoromethyl)-2,3-difluorophenyl]acetic acid

InChI

InChI=1S/C9H6F4O2/c10-6-2-5(9(12)13)1-4(8(6)11)3-7(14)15/h1-2,9H,3H2,(H,14,15)

InChI Key

QVJVMVAMKQBQAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)F)C(F)F

Origin of Product

United States

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